

stability and reactivity of 2-Chloro-6-methylbenzoyl chloride

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Compound of Interest

Compound Name: 2-Chloro-6-methylbenzoyl chloride

Cat. No.: B1592655

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An In-depth Technical Guide to the Stability and Reactivity of **2-Chloro-6-methylbenzoyl Chloride**

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding a Key Synthetic Intermediate

2-Chloro-6-methylbenzoyl chloride is a substituted acyl chloride that serves as a valuable and highly reactive intermediate in organic synthesis.[1][2] Its molecular structure, featuring a benzoyl chloride core with both a chloro and a methyl group in ortho positions, imparts a unique profile of steric and electronic properties.[1] These characteristics govern its stability and reactivity, making a thorough understanding essential for its effective and safe use in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[3][4] This guide provides an in-depth analysis of the compound's chemical behavior, handling protocols, and core reactions, grounded in established chemical principles.

Core Chemical and Physical Properties

A precise understanding of a reagent's physical properties is fundamental to experimental design, from solvent selection to purification strategy. The key properties of **2-Chloro-6-methylbenzoyl chloride** are summarized below.

| Property | Value | Reference(s) |
|-------------------|-------------------------------------------------|--------------|
| CAS Number | 89894-44-0 | [1][2] |
| Molecular Formula | C ₈ H ₆ Cl ₂ O | [1] |
| Molecular Weight | 189.04 g/mol | [1] |
| Boiling Point | 114-116 °C (at 16 Torr) | [5] |
| Density | ~1.312 g/cm ³ (Predicted) | [5] |

Stability, Storage, and Handling: A Protocol for Integrity and Safety

Like all acyl chlorides, **2-Chloro-6-methylbenzoyl chloride** is a corrosive and moisture-sensitive compound that demands rigorous handling and storage protocols to maintain its chemical integrity and ensure operator safety.[6][7]

Chemical Stability The primary pathway for the degradation of **2-Chloro-6-methylbenzoyl chloride** is hydrolysis. The compound reacts violently with water, including atmospheric moisture, to produce 2-chloro-6-methylbenzoic acid and corrosive hydrogen chloride (HCl) gas. [6][8] This reaction is irreversible and renders the reagent useless for most acylation reactions. Stability is maintained under anhydrous conditions.[1]

Recommended Storage Protocol To prevent degradation and ensure a long shelf-life, the following storage conditions are imperative:

- **Anhydrous Environment:** Store in tightly sealed containers, preferably with a PTFE-lined cap, to prevent moisture ingress.[6][9]
- **Inert Atmosphere:** For long-term storage, blanketing the container with an inert gas like nitrogen or argon is a best practice.[6]
- **Location:** The compound should be stored in a cool, dry, and well-ventilated area, segregated from incompatible materials such as water, alcohols, amines, and strong bases. [6][7]

Safe Handling Procedures Due to its hazardous nature, all manipulations must be performed within a certified chemical fume hood.[6] Appropriate Personal Protective Equipment (PPE) is mandatory and includes:

- Chemical-resistant gloves (e.g., nitrile or neoprene)[7]
- Safety goggles and a face shield[7]
- A flame-resistant lab coat[6]

Core Reactivity Profile: A Mechanistic Perspective

The reactivity of **2-Chloro-6-methylbenzoyl chloride** is dominated by the highly electrophilic carbonyl carbon of the acyl chloride group.[3] It readily participates in nucleophilic acyl substitution reactions, a versatile pathway for creating a wide range of functional groups.[6]

General Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile first attacks the electrophilic carbonyl carbon, breaking the π -bond and forming a transient tetrahedral intermediate. Subsequently, the carbonyl double bond is reformed by the elimination of the chloride ion, which is an excellent leaving group.[6][10]

Caption: General mechanism of nucleophilic acyl substitution.

Key Reactions and Applications

- **Hydrolysis:** As previously noted, reaction with water is rapid and exothermic, yielding 2-chloro-6-methylbenzoic acid.[11] While this is typically an undesirable decomposition pathway, it can be used for the intentional synthesis of the carboxylic acid from the acyl chloride.
- **Esterification:** Alcohols react readily with **2-Chloro-6-methylbenzoyl chloride** to form the corresponding esters.[8] The reaction is often performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the HCl byproduct.
- **Amidation:** This is one of the most common applications. Primary and secondary amines act as potent nucleophiles, attacking the acyl chloride to form N-substituted amides.[10][11] Due

to the formation of HCl, which would protonate the starting amine, two equivalents of the amine are typically required: one to act as the nucleophile and one to act as the base.^[10] Alternatively, one equivalent of the amine can be used with an auxiliary base like triethylamine.^[3]

- Friedel-Crafts Acylation: In the presence of a strong Lewis acid catalyst (e.g., AlCl_3), **2-Chloro-6-methylbenzoyl chloride** can acylate aromatic rings to form substituted ketones.^{[12][13]} The Lewis acid coordinates to the carbonyl oxygen, further increasing the electrophilicity of the carbonyl carbon and generating an acylium ion intermediate.^{[12][13]} The steric hindrance from the two ortho substituents can influence the choice of substrate, favoring less-hindered aromatic partners.

Influence of Ring Substituents on Reactivity

The reactivity of the benzoyl chloride core is modulated by the ortho-substituents:

- 2-Chloro Group: As an electron-withdrawing group, the chlorine atom increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to an unsubstituted benzoyl chloride.
- 6-Methyl Group: This group has two opposing effects. Electronically, it is a weak electron-donating group, which slightly reduces reactivity. However, its primary influence is steric. Both the methyl and chloro groups provide significant steric hindrance around the reaction center, which can slow the rate of reaction, particularly with bulky nucleophiles.

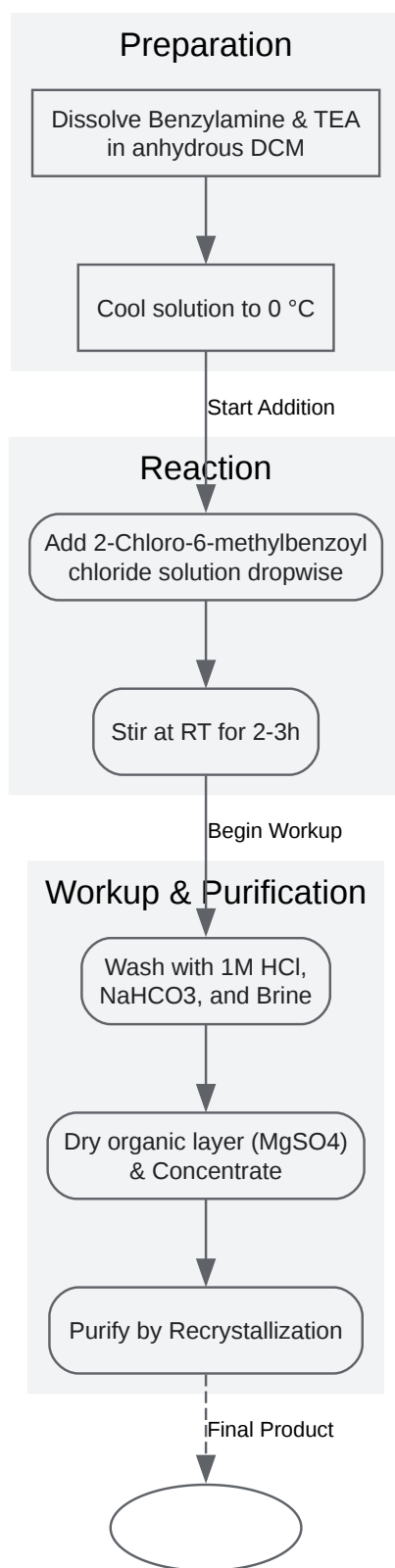
Experimental Protocol: Synthesis of N-benzyl-2-chloro-6-methylbenzamide

This protocol details a representative amidation reaction, a core application of **2-Chloro-6-methylbenzoyl chloride**. The procedure is a self-validating system, including reaction, workup, and purification steps.

Methodology

- Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add benzylamine (1.0 eq) and anhydrous triethylamine (1.2 eq). Dissolve the mixture in anhydrous dichloromethane (DCM, 30 mL).

- Cooling: Cool the solution to 0 °C in an ice-water bath with continuous stirring.
- Reagent Addition: Dissolve **2-Chloro-6-methylbenzoyl chloride** (1.0 eq) in anhydrous DCM (15 mL). Add this solution dropwise to the cooled amine solution over 20-30 minutes using a dropping funnel.
- Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring by TLC until the starting acyl chloride is consumed.
- Aqueous Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1 M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL).
- Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure N-benzyl-2-chloro-6-methylbenzamide.



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Caption: Experimental workflow for the synthesis of an amide.

Conclusion

2-Chloro-6-methylbenzoyl chloride is a highly versatile yet hazardous chemical intermediate. Its stability is critically dependent on the exclusion of moisture, necessitating careful handling and storage under anhydrous conditions. The compound's reactivity is characterized by the electrophilic acyl chloride group, which readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles. The steric and electronic effects of the ortho-substituents fine-tune this reactivity, a factor that must be considered in reaction design. By adhering to the principles and protocols outlined in this guide, researchers can safely and effectively leverage the synthetic potential of this important building block.

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